molecular formula C13H12N2O2 B1595334 4-((p-Hydroxyphenyl)azo)anisole CAS No. 2496-25-5

4-((p-Hydroxyphenyl)azo)anisole

Cat. No. B1595334
CAS RN: 2496-25-5
M. Wt: 228.25 g/mol
InChI Key: WEFGJDSWBHPXOK-UHFFFAOYSA-N
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Patent
US05272234

Procedure details

0.1 moles of p-methoxy aniline was dissolved in 28 ml of concentrated hydrochloric acid and 28 ml of water was added. Then 0.1 moles of sodium nitrite was dissolved in 350 ml of water and the solution was dropped slowly at 0-5° c into the aforementioned solution. 10 g of phenol, 4 g of sodium hydroxide and 21 g of sodium carbonate were dissolved in 350 ml of water and then added dropwisely into the above cold mixed solution at 0-5° C. After 15 minutes, hydrochloric acid with a pH at 2-3 was added and the precipitate was washed twice with 50 ml of water. Compound 4, 4-hydroxyl-4'-methoxyazobenzene, was obtained with a yield of 82% after filtration and recrystallization with chloroform.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
solvent
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
4 g
Type
reactant
Reaction Step Five
Quantity
21 g
Type
reactant
Reaction Step Five
Name
Quantity
350 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[N:10]([O-])=O.[Na+].[C:14]1([OH:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[OH-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>Cl.O>[OH:20][C:14]1[CH:19]=[CH:18][C:17]([N:10]=[N:7][C:6]2[CH:8]=[CH:9][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:16][CH:15]=1 |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
28 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Name
Quantity
28 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0.1 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
21 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was dropped slowly at 0-5° c into the aforementioned solution
ADDITION
Type
ADDITION
Details
added dropwisely into the above cold mixed solution at 0-5° C
WASH
Type
WASH
Details
the precipitate was washed twice with 50 ml of water

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=CC=C(C=C1)N=NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.